molecular formula C10H18O B128940 1-(1,4-Dimethylcyclohexyl)ethanone CAS No. 152468-75-2

1-(1,4-Dimethylcyclohexyl)ethanone

Cat. No. B128940
M. Wt: 154.25 g/mol
InChI Key: WYZQFSCFZQBHMM-UHFFFAOYSA-N
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Description

1-(1,4-Dimethylcyclohexyl)ethanone, commonly known as DMCE, is a ketone compound with a cyclohexane ring. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications. DMCE is synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for scientific research in various fields.

Mechanism Of Action

The mechanism of action of DMCE is not fully understood. However, it is believed to act as a modulator of the immune response by inhibiting the production of pro-inflammatory cytokines. DMCE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

DMCE has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. DMCE has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. In addition, DMCE has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.

Advantages And Limitations For Lab Experiments

DMCE is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, DMCE has limited solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, DMCE has a low boiling point, which can make it difficult to handle in high-temperature reactions.

Future Directions

There are several potential future directions for research on DMCE. One area of research could focus on the development of new synthetic methods for DMCE that are more efficient and environmentally friendly. Another area of research could focus on the use of DMCE as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of DMCE and its potential use in the treatment of inflammatory and oxidative stress-related diseases. Finally, research could be conducted on the potential use of DMCE in the development of new flavors and fragrances.

Synthesis Methods

DMCE is synthesized through a four-step process starting from 4-methylcyclohexanone. The first step involves the reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride as a reducing agent. The second step involves the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using potassium permanganate. In the third step, the 4-methylcyclohexanone is reacted with ethyl magnesium bromide to form the Grignard reagent. Finally, the Grignard reagent is reacted with ethyl acetate to produce DMCE.

Scientific Research Applications

DMCE has been studied for its potential as a flavoring agent in the food industry. It has also been investigated for its use as a solvent in the pharmaceutical industry. In addition, DMCE has been studied for its potential as a chiral auxiliary in organic synthesis. DMCE has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

CAS RN

152468-75-2

Product Name

1-(1,4-Dimethylcyclohexyl)ethanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(1,4-dimethylcyclohexyl)ethanone

InChI

InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3

InChI Key

WYZQFSCFZQBHMM-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)(C)C(=O)C

Canonical SMILES

CC1CCC(CC1)(C)C(=O)C

synonyms

Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI)

Origin of Product

United States

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